molecular formula C9H17NO2S B12542663 Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- CAS No. 669057-20-9

Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo-

Cat. No.: B12542663
CAS No.: 669057-20-9
M. Wt: 203.30 g/mol
InChI Key: XCBISCLPYVBAHQ-UHFFFAOYSA-N
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Description

Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- is a complex organic compound with a unique structure that includes an amide group, a dimethyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- typically involves multiple steps One common method includes the reaction of hexanoic acid with N,N-dimethylamine to form the corresponding amide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methylthio group may interact with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- can be compared with other similar compounds such as:

    Hexanamide, N,N-dimethyl-4-oxo-: Lacks the methylthio group, which may result in different chemical and biological properties.

    Hexanamide, N,N-dimethyl-6-(ethylthio)-4-oxo-: Contains an ethylthio group instead of a methylthio group, which can affect its reactivity and interactions.

    Hexanamide, N,N-dimethyl-6-(methylthio)-2-oxo-: The position of the oxo group is different, leading to variations in its chemical behavior.

The uniqueness of Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

669057-20-9

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

N,N-dimethyl-6-methylsulfanyl-4-oxohexanamide

InChI

InChI=1S/C9H17NO2S/c1-10(2)9(12)5-4-8(11)6-7-13-3/h4-7H2,1-3H3

InChI Key

XCBISCLPYVBAHQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCC(=O)CCSC

Origin of Product

United States

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